![molecular formula C₂₂H₂₅NO₆ B1140333 Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside CAS No. 3554-91-4](/img/structure/B1140333.png)
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a carbohydrate building block used for the synthesis of N-acetyl muramic acid and similar compounds . It is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . This compound plays a pivotal role within the biomedical sector, exhibiting remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis .
Synthesis Analysis
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide .Molecular Structure Analysis
The molecular formula of this compound is C22H25NO6 . It has a molecular weight of 399.44 . The structure of this compound includes five of six defined stereocentres .Chemical Reactions Analysis
The condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide, results in benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 650.6±55.0 °C at 760 mmHg, and a flash point of 347.2±31.5 °C . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 86 Å2 and a molar volume of 305.7±5.0 cm3 .Scientific Research Applications
Synthesis of N-Acetyl Muramic Acid Derivatives
This compound serves as a carbohydrate building block for the synthesis of N-acetyl muramic acid derivatives . These derivatives are crucial in the study of bacterial cell wall biosynthesis, which can lead to the development of new antibiotics.
Inhibition of O-Linked Glycosylation
It acts as an inhibitor of O-linked glycosylation in various cell lines . This inhibition is significant for understanding and manipulating protein expression and function in cells, which has implications for cancer research and treatment.
Sialyltransferase Modulation
The compound is used to inhibit 2,3 (O)-sialyltransferase , an enzyme involved in the sialylation of glycoproteins . This modulation is important for studying the role of sialylation in cancer progression and metastasis.
Glycoprotein Targeting Disruption
Researchers have employed this compound to disrupt glycoprotein targeting in HT-29 cells . This disruption can help in the study of diseases where glycoprotein trafficking is altered, such as cystic fibrosis.
Antimicrobial Research
It has shown promise in antimicrobial research , particularly in studying bacterial infections . Its capabilities could lead to new treatments for bacterial diseases by targeting specific bacterial strains.
Cancer Treatment Innovation
The compound exhibits potential in combatting distinct cancer subtypes . Its application in drug innovation against various pathologies, including bacterial and viral infections, is invaluable.
Enzyme and Receptor Regulation
It acts as a modulator in the regulation of enzymes and receptors linked to glycosylation processes . This regulation is crucial for understanding cellular communication and signaling pathways.
Study of Glycosylation Processes
Finally, the compound is integral in the study of glycosylation processes . Glycosylation is a vital post-translational modification of proteins and lipids, playing a key role in cell-cell recognition and signaling.
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside are glycosylation enzymes in various cell lines . It has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
Mode of Action
This compound acts as an inhibitor of O-linked glycosylation . Glycosylation is a critical function in cells that involves the attachment of sugar molecules to proteins. By inhibiting this process, the compound can disrupt the normal functioning of cells.
Biochemical Pathways
The compound affects the glycosylation pathways within cells . Glycosylation is a vital biochemical process that modifies proteins and lipids, enabling them to perform various functions within the cell. By inhibiting this process, the compound can alter the structure and function of these molecules, leading to various downstream effects.
Pharmacokinetics
Its molecular weight (39944 Da) and structure suggest that it may have reasonable bioavailability .
Result of Action
The inhibition of glycosylation by this compound can disrupt the normal functioning of cells. For instance, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 . In another study, it was found to have anti-inflammatory properties .
Future Directions
The compound exhibits remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis . Therefore, it could potentially be used in future research and development of new drugs for bacterial and viral infections.
properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGXFAKJUWEFEC-JPMMBXSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside |
Q & A
Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside in carbohydrate chemistry?
A: Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a crucial building block in synthesizing more complex oligosaccharides. Its structure, featuring a protected galactose unit, allows for selective modifications at the 3-OH position. This selectivity makes it a valuable starting material for creating various glycosidic linkages found in biologically relevant molecules like the Forssman antigen [] and mucin fragments [].
Q2: How is Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside typically utilized in oligosaccharide synthesis?
A: The compound acts as a glycosyl acceptor during oligosaccharide synthesis. Researchers utilize various glycosylation reactions, often employing catalysts like mercuric cyanide [, ] or Lewis acids [], to attach different sugar moieties to the reactive 3-OH group of the molecule. This process enables the step-by-step construction of desired oligosaccharide sequences.
Q3: How do researchers confirm the structure of synthesized oligosaccharides derived from Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside?
A: ¹³C-NMR spectroscopy serves as a primary tool for structural confirmation [, ]. By analyzing the ¹³C-NMR spectra, researchers can identify the specific types of glycosidic linkages formed and confirm the sequence of sugar units within the synthesized oligosaccharides.
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